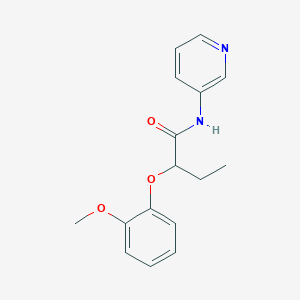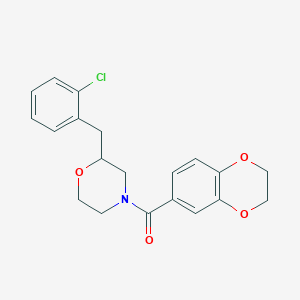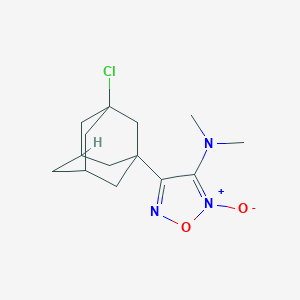
2-(2-methoxyphenoxy)-N-3-pyridinylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methoxyphenoxy)-N-3-pyridinylbutanamide, also known as MPB, is a synthetic compound that has gained significant attention in the field of scientific research. It belongs to the class of selective androgen receptor modulators (SARMs) and has shown potential as a treatment for a variety of conditions, including osteoporosis, muscle wasting, and prostate cancer.
Mécanisme D'action
2-(2-methoxyphenoxy)-N-3-pyridinylbutanamide works by selectively binding to androgen receptors in the body. This results in an increase in muscle and bone mass, as well as a decrease in fat mass. 2-(2-methoxyphenoxy)-N-3-pyridinylbutanamide also has anti-inflammatory effects, which may contribute to its ability to prevent muscle wasting and improve bone density.
Biochemical and Physiological Effects:
2-(2-methoxyphenoxy)-N-3-pyridinylbutanamide has been shown to increase muscle and bone mass in animal studies. It has also been shown to decrease fat mass and improve insulin sensitivity. Additionally, 2-(2-methoxyphenoxy)-N-3-pyridinylbutanamide has been shown to have anti-inflammatory effects, which may contribute to its ability to prevent muscle wasting and improve bone density.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-methoxyphenoxy)-N-3-pyridinylbutanamide in lab experiments is its selectivity for androgen receptors. This allows researchers to study the effects of androgen receptor activation without the potential side effects of other androgen receptor agonists. However, one limitation of using 2-(2-methoxyphenoxy)-N-3-pyridinylbutanamide is its relatively short half-life, which may require frequent dosing in animal studies.
Orientations Futures
There are several potential future directions for research on 2-(2-methoxyphenoxy)-N-3-pyridinylbutanamide. One area of interest is its potential use in the treatment of osteoporosis and other bone disorders. Additionally, 2-(2-methoxyphenoxy)-N-3-pyridinylbutanamide may have potential as a treatment for muscle wasting in conditions such as cancer cachexia. Further research is also needed to fully understand the mechanism of action of 2-(2-methoxyphenoxy)-N-3-pyridinylbutanamide and its potential side effects.
Méthodes De Synthèse
The synthesis of 2-(2-methoxyphenoxy)-N-3-pyridinylbutanamide involves several steps, starting with the reaction of 2-methoxyphenol with 3-bromopyridine to form 2-(2-methoxyphenoxy)pyridine. This intermediate is then reacted with 3-bromobutanoyl chloride to form the final product, 2-(2-methoxyphenoxy)-N-3-pyridinylbutanamide. The synthesis of 2-(2-methoxyphenoxy)-N-3-pyridinylbutanamide has been well-established, and several variations of the method have been reported in the literature.
Applications De Recherche Scientifique
2-(2-methoxyphenoxy)-N-3-pyridinylbutanamide has been extensively studied for its potential use in the treatment of various conditions. It has been shown to have anabolic effects on bone and muscle tissue, making it a promising candidate for the treatment of osteoporosis and muscle wasting. Additionally, 2-(2-methoxyphenoxy)-N-3-pyridinylbutanamide has been shown to inhibit the growth of prostate cancer cells, making it a potential treatment for prostate cancer.
Propriétés
IUPAC Name |
2-(2-methoxyphenoxy)-N-pyridin-3-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-13(16(19)18-12-7-6-10-17-11-12)21-15-9-5-4-8-14(15)20-2/h4-11,13H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAVXRWQQJOHIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CN=CC=C1)OC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenoxy)-N-(pyridin-3-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-5-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6122665.png)

![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6122689.png)

![5-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6122696.png)
![N-(4-{[2-(3-chloro-4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B6122698.png)
![N-[4-(aminocarbonyl)phenyl]-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide](/img/structure/B6122702.png)
![4-hydroxy-3-[2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one](/img/structure/B6122709.png)
![2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6122734.png)
![5-(2-furyl)-2-[(4-phenyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6122743.png)
![3-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6122744.png)
![N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B6122746.png)

![N-methyl-6-oxo-1-[2-(2-pyridinyl)ethyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxamide](/img/structure/B6122774.png)